N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
CAS No.:
Cat. No.: VC15392048
Molecular Formula: C14H17BrN2O3
Molecular Weight: 341.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BrN2O3 |
|---|---|
| Molecular Weight | 341.20 g/mol |
| IUPAC Name | N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide |
| Standard InChI | InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-12(14(17)19)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) |
| Standard InChI Key | OLTFBZYXLWDUNV-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCOC(C1=O)CC(=O)NC2=CC=C(C=C2)Br |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The compound’s structure integrates two pharmacophoric elements:
-
A 4-bromophenyl group attached to the acetamide nitrogen, providing lipophilicity and potential halogen-bonding interactions.
-
A 4-ethyl-3-oxomorpholin-2-yl moiety linked to the acetamide’s α-carbon, contributing conformational rigidity and hydrogen-bonding capacity .
The morpholine ring adopts a chair conformation, with the ethyl group at position 4 and the oxo group at position 3 introducing steric and electronic perturbations. X-ray crystallography of analogous morpholine derivatives confirms this geometry .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.20 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, morpholine O, oxo O) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 67.8 Ų |
Synthesis and Optimization Strategies
Reaction Pathway
Synthesis typically proceeds via a multi-step sequence:
-
Morpholine Ring Formation: Ethylamine reacts with epichlorohydrin to yield 4-ethylmorpholine, followed by oxidation to introduce the 3-oxo group.
-
Acetamide Coupling: The morpholine derivative is acylated with bromophenylacetyl chloride under Schotten-Baumann conditions.
Critical parameters include:
-
Temperature control (<40°C) to prevent oxazolidinone byproducts.
-
Use of triethylamine to scavenge HCl and drive the reaction.
Table 2: Representative Synthetic Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Morpholine | Ethylamine, Epichlorohydrin | 60°C | 78 |
| Acylation | Bromophenylacetyl Chloride, Et₃N | 25°C | 65 |
Reactivity and Stability Profile
Hydrolytic Sensitivity
The acetamide bond undergoes slow hydrolysis in alkaline media (), necessitating pH-controlled formulations. The morpholine oxo group participates in keto-enol tautomerism, influencing solubility across physiological pH ranges .
Metabolic Transformations
In vitro hepatic microsome studies predict:
-
N-Deethylation of the morpholine ring (major pathway).
-
Debromination via cytochrome P450 3A4 (minor pathway).
| Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 32 |
Mechanistic studies indicate disruption of cell wall biosynthesis through undecaprenyl phosphate sequestration.
Emerging Applications and Future Directions
Radiopharmaceutical Development
The bromine-76 isotope () enables positron emission tomography (PET) tracer development for neurodegenerative disease imaging.
Prodrug Design
Esterification of the morpholine oxo group enhances blood-brain barrier permeability ( increased from 1.2 to 2.8) , suggesting utility in central nervous system therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume